molecular formula C13H23NO4 B15360452 Ethyl 1-[(1R)-1-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylate

Ethyl 1-[(1R)-1-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylate

Cat. No.: B15360452
M. Wt: 257.33 g/mol
InChI Key: JDJLDQYEFUUORV-SECBINFHSA-N
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Description

Ethyl 1-[(1R)-1-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylate is a complex organic compound characterized by its intricate molecular structure. This compound features a cyclopropane ring, an ethyl ester group, and a tert-butoxycarbonyl (BOC) protecting group attached to an aminoethyl moiety. The presence of the BOC group makes it particularly useful in organic synthesis as a protected amine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-[(1R)-1-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylate typically involves multiple steps, starting with the formation of the cyclopropane ring. One common approach is to use a cyclopropanation reaction, where a suitable precursor undergoes a reaction with a carbene or carbenoid species to form the cyclopropane core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for efficiency and scalability. These systems offer a more efficient, versatile, and sustainable alternative to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-[(1R)-1-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3) or iodide ions (I-).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-[(1R)-1-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylate has several applications in scientific research, including:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a building block for the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

  • Medicine: Its derivatives may have potential therapeutic applications, including the development of new drugs.

  • Industry: The compound is used in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which Ethyl 1-[(1R)-1-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylate exerts its effects depends on its specific application. In organic synthesis, the BOC group plays a crucial role in protecting the amine functionality, allowing for selective reactions to occur at other sites within the molecule. The compound's reactivity is influenced by the presence of the cyclopropane ring, which can undergo ring-opening reactions under certain conditions.

Molecular Targets and Pathways:

  • Protecting Group Chemistry: The BOC group is commonly used to protect amines during synthesis, preventing unwanted side reactions.

  • Cyclopropane Reactivity: The cyclopropane ring can participate in various reactions, including ring-opening metathesis and nucleophilic substitution.

Comparison with Similar Compounds

  • Ethyl cyclopropanecarboxylate

  • tert-Butyl 1-aminocyclopropanecarboxylate

  • Ethyl 1-(aminomethyl)cyclopropanecarboxylate

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

ethyl 1-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]cyclopropane-1-carboxylate

InChI

InChI=1S/C13H23NO4/c1-6-17-10(15)13(7-8-13)9(2)14-11(16)18-12(3,4)5/h9H,6-8H2,1-5H3,(H,14,16)/t9-/m1/s1

InChI Key

JDJLDQYEFUUORV-SECBINFHSA-N

Isomeric SMILES

CCOC(=O)C1(CC1)[C@@H](C)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1(CC1)C(C)NC(=O)OC(C)(C)C

Origin of Product

United States

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